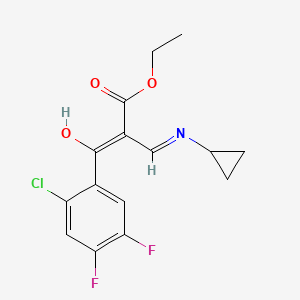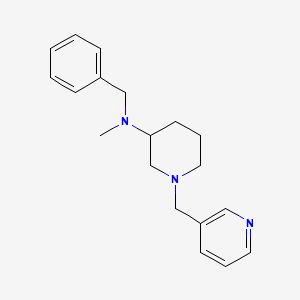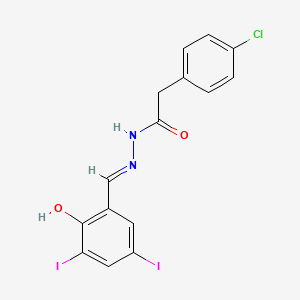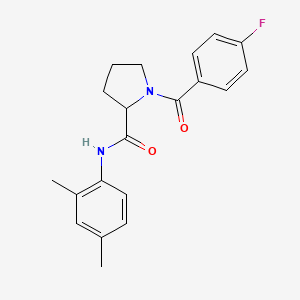
ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CDC25A inhibitor and has been found to have a significant impact on the growth of cancer cells.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate involves the inhibition of CDC25A, a protein phosphatase that plays a critical role in cell cycle regulation. By inhibiting CDC25A, this compound prevents the activation of cyclin-dependent kinases (CDKs), which are required for cell division. As a result, the growth of cancer cells is inhibited.
Biochemical and Physiological Effects:
The CDC25A inhibitor has been found to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, this compound has also been found to inhibit cell migration and invasion, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate in lab experiments is its relatively simple synthesis process. In addition, this compound has been found to have a high level of selectivity towards CDC25A, making it a promising candidate for cancer research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of research is the exploration of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Méthodes De Synthèse
The synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with cyclopropylamine in the presence of triethylamine. The resulting product is then treated with ethyl acrylate and triethylamine to obtain the final product. The synthesis process is relatively straightforward and can be carried out under mild reaction conditions.
Applications De Recherche Scientifique
The CDC25A inhibitor has been found to have significant potential in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
ethyl (Z)-3-(2-chloro-4,5-difluorophenyl)-2-(cyclopropyliminomethyl)-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF2NO3/c1-2-22-15(21)10(7-19-8-3-4-8)14(20)9-5-12(17)13(18)6-11(9)16/h5-8,20H,2-4H2,1H3/b14-10-,19-7? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHADBWKGQZIIJ-HQGYWOFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C=C1Cl)F)F)O)C=NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(C=C1Cl)F)F)\O)/C=NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B6017290.png)

![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6017300.png)

![ethyl 4-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6017303.png)
![N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B6017304.png)
![1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017308.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B6017316.png)
![1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017320.png)
![2-[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6017333.png)

![2-acetyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6017364.png)

![ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B6017391.png)